![molecular formula C6H7Cl2FN2 B13464468 1-(5-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride](/img/structure/B13464468.png)
1-(5-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride
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Overview
Description
1-(5-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H7ClFN2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-2-fluoropyridine.
Nucleophilic Substitution: The 5-chloro-2-fluoropyridine undergoes nucleophilic substitution with a suitable amine, such as methanamine, in the presence of a base like sodium hydride or potassium carbonate.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: The compound can participate in substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Primary amines.
Substitution: Derivatives with different functional groups replacing chlorine or fluorine.
Scientific Research Applications
1-(5-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials with specific electronic properties.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of enzyme interactions and receptor binding.
Industrial Chemistry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target. For example, in medicinal chemistry, it may inhibit certain enzymes involved in neurological pathways, thereby modulating neurotransmitter levels and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Bromo-2-fluoropyridin-3-yl)methanamine hydrochloride
- 1-(5-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride
- 1-(5-Fluoropyridin-3-yl)methanamine hydrochloride
Uniqueness
1-(5-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring. The presence of both chlorine and fluorine atoms imparts distinct electronic properties, making it a valuable intermediate in the synthesis of complex molecules. Its unique structure also allows for selective interactions with biological targets, enhancing its potential in medicinal chemistry.
Biological Activity
1-(5-Chloro-2-fluoropyridin-3-yl)methanamine hydrochloride is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of chlorine and fluorine substituents, which influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
- Molecular Formula: C6H7ClFN2
- Molecular Weight: 160.58 g/mol
- Structure:
- The compound features a pyridine ring with a chlorine atom at the 5-position and a fluorine atom at the 2-position, contributing to its unique chemical reactivity and biological profile.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The electron-withdrawing nature of the chlorine and fluorine atoms enhances its binding affinity, allowing it to modulate various biochemical pathways.
Target Interactions
- Enzymatic Inhibition: The compound has been shown to inhibit certain cytochrome P450 enzymes, which are critical in drug metabolism. This inhibition can lead to altered pharmacokinetics of co-administered drugs.
- Receptor Binding: Its structural characteristics suggest potential interactions with neurotransmitter receptors, making it a candidate for neurological applications.
Anticancer Activity
Some studies have explored the cytotoxic effects of similar pyridine derivatives against cancer cell lines. For instance, compounds with similar structural motifs have shown significant growth inhibition in leukemia and breast cancer cell lines.
Cell Line | IC50 (µM) | Compound |
---|---|---|
CEM-13 (Leukemia) | <0.5 | Similar Compound A |
MCF-7 (Breast Cancer) | 1.93 | Similar Compound B |
Case Studies
- Antimalarial Activity: A study involving pyrimidine derivatives showed promising results against Plasmodium falciparum, with significant reductions in parasitemia observed in murine models. Although not directly tested, the structural similarities suggest that this compound could exhibit similar properties.
- Neurotoxicity Assessment: In vitro studies using SH-SY5Y neuroblastoma cells indicated no significant toxicity at concentrations up to 25 µM, suggesting a favorable safety profile for neurological applications.
Properties
Molecular Formula |
C6H7Cl2FN2 |
---|---|
Molecular Weight |
197.03 g/mol |
IUPAC Name |
(5-chloro-2-fluoropyridin-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C6H6ClFN2.ClH/c7-5-1-4(2-9)6(8)10-3-5;/h1,3H,2,9H2;1H |
InChI Key |
MPGJFNQESNACLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1CN)F)Cl.Cl |
Origin of Product |
United States |
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